molecular formula C21H26N6O2 B2863632 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione CAS No. 887030-08-2

3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione

Cat. No. B2863632
CAS RN: 887030-08-2
M. Wt: 394.479
InChI Key: BYRLVOHJRNDZLU-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions with amines carried out in ethanol at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as HRMS, IR, 1H and 13C NMR .

Scientific Research Applications

Piperazine Derivatives Synthesis

Piperazine derivatives, such as those formed by Dieckmann cyclization, demonstrate the versatility of piperazine as a building block for complex molecules. The synthesis methods involve standard acylation and oxidation processes starting from β-(alkylamino)alcohols or related compounds, showcasing how modifications to piperazine structures can lead to diverse chemical entities with potential for further development and study in various scientific domains (Larrivée Aboussafy & Clive, 2012).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide derivatives with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, highlights the potential for creating compounds with specific luminescent properties. These properties are influenced by the chemical structure, demonstrating the potential for developing novel materials for use in sensors, imaging, and other applications requiring luminescence (Gan et al., 2003).

Novel Synthesis Methods

The development of novel synthetic routes, such as the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry, exemplifies the ongoing research into efficient methods for creating complex molecules. Such research not only expands the chemical toolkit available to scientists but also opens up new avenues for the development of compounds with potential therapeutic or material applications (Veerman et al., 2003).

Potential Biological Activities

The synthesis and evaluation of piperazine derivatives for biological activities, such as antiproliferative and differentiation effects against leukemia cell lines, indicate the therapeutic potential of piperazine-based compounds. This area of research is particularly promising for the development of new drugs and therapeutic agents, demonstrating how chemical synthesis is closely tied to advances in medical science (Saab et al., 2013).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds often exhibit biological activity against various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Future Directions

The future directions for research on similar compounds often involve further development and testing of their biological activity .

properties

IUPAC Name

3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-7-5-15(2)6-8-16/h4-8H,1,9-14H2,2-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRLVOHJRNDZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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